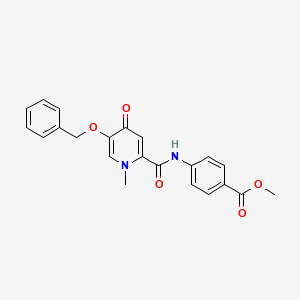

Methyl 4-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

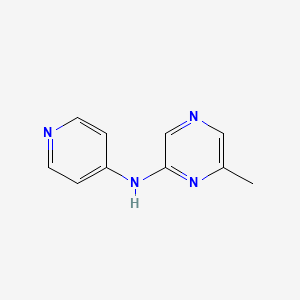

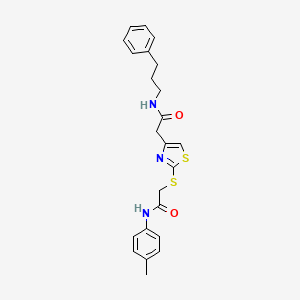

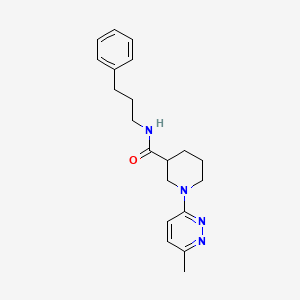

Methyl 4-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- One study discusses the synthesis and antifolate properties of a novel deazaaminopterin analogue, highlighting its potency in vitro in terms of DHFR and L1210 cell growth inhibition, and its significant transport advantage over methotrexate for influx into L1210 cells, which was active against a murine mammary solid tumor (Degraw et al., 1992).

- Another research focuses on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, detailing syntheses, crystal structures, and photophysical properties, indicating the efficient light harvesting capabilities of coordinated benzoate ligands (Sivakumar et al., 2011).

- A study on the synthesis and properties of hyperbranched aromatic polyamide from a specific monomer highlights the thermal polymerization process and the solubility properties of the resulting polymers, providing insights into the chemical behavior and potential applications of such polyamides (Yang et al., 1999).

Chemical Analysis and Applications

- Research on methylglyoxal in food and living organisms explores its formation and quantification, the impact on health, and the methods for its detection, highlighting the relevance of such chemical analyses in food science and health research (Nemet et al., 2006).

Molecular Structure Studies

- An investigation into the structures of several trifluoromethyl-substituted compounds, including protoporphyrinogen IX oxidase inhibitors, elaborates on their molecular geometries, interactions, and implications for the design of enzyme inhibitors (Li et al., 2005).

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it might interact with enzymes or receptors that recognize benzylic and ester functional groups .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The benzylic position is known to be reactive, participating in free radical reactions . The ester group could undergo hydrolysis, potentially releasing active metabolites .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds, could be relevant . This reaction is widely applied in organic synthesis, suggesting that the compound might interfere with the synthesis of other molecules in the cell.

Pharmacokinetics

The presence of the ester group could influence its absorption and distribution, as esters are known to enhance lipophilicity, which can improve cellular uptake . The compound’s metabolism might involve hydrolysis of the ester group and oxidation at the benzylic position .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of ester hydrolysis could be influenced by pH . Additionally, the compound’s reactivity at the benzylic position might be affected by the presence of free radicals in the environment .

Eigenschaften

IUPAC Name |

methyl 4-[(1-methyl-4-oxo-5-phenylmethoxypyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-24-13-20(29-14-15-6-4-3-5-7-15)19(25)12-18(24)21(26)23-17-10-8-16(9-11-17)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENRPPOOAIFJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)

![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate](/img/structure/B2920361.png)

![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)